4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate
Brand Name: Vulcanchem
CAS No.: 123333-69-7
VCID: VC0055120
InChI: InChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2
SMILES: CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O
Molecular Formula: C14H15NO2
Molecular Weight: 229.27

4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate

CAS No.: 123333-69-7

Cat. No.: VC0055120

Molecular Formula: C14H15NO2

Molecular Weight: 229.27

* For research use only. Not for human or veterinary use.

4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate - 123333-69-7

Specification

CAS No. 123333-69-7
Molecular Formula C14H15NO2
Molecular Weight 229.27
IUPAC Name 4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one;hydrate
Standard InChI InChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2
SMILES CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O

Introduction

Basic Information and Identification

4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate is an organic compound identified by CAS number 123333-69-7 . It is characterized by the molecular formula C₁₄H₁₅NO₂ and has a molecular weight of 229.27 g/mol . This hydrate form differs from the anhydrous Brooker's merocyanine (CAS: 23302-83-2), which has the formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol .

The compound has several recognized synonyms in chemical databases and literature:

  • 4-(2-(1-Methylpyridin-4(1H)-ylidene)ethylidene)cyclohexa-2,5-dienone hydrate

  • 4-((1-methyl-4(1H)-pyridinylidene)ethyli-dene)-2,5-cyclohexadien-1-one hydrate

  • (methylpyridinylidene)ethylidene-2,5-cyclohexadien-1-one hydrate

The European Community (EC) number associated with this compound is 631-421-3, and it bears the MFCD identifier MFCD00149583 .

Table 1: Identification Parameters of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate

ParameterValue
CAS Number123333-69-7
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
EC Number631-421-3
MFCD IdentifierMFCD00149583
IUPAC Name4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one;hydrate
InChIInChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2
SMILESCN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O

Physical and Chemical Properties

The compound exhibits distinctive physical properties that characterize its behavior under various conditions. It typically appears as a crystalline solid with a melting point range of 233-238°C (literature value) . As a hydrate, the compound contains water molecules incorporated into its crystal structure, which affects its stability and solubility characteristics.

From a chemical perspective, 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate possesses reactivity associated with its conjugated system and functional groups. The presence of a carbonyl group, extended conjugation, and the nitrogen-containing pyridinium ring contributes to its chemical behavior and interactions with various reagents.

The hydrate form exhibits different properties compared to the anhydrous Brooker's merocyanine, particularly in terms of solubility, stability, and crystal packing. The incorporation of water molecules in the crystal lattice affects intermolecular forces and consequently influences its physical properties.

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical StateCrystalline solid
ColorVaries with solvent (solvatochromic)
Melting Point233-238°C (literature)
Density1.268 g/cm³ (calculated)
Topological Polar Surface Area20.3 Ų (for anhydrous form)
Log P1.64390 (calculated)
Hydrogen Bond Acceptors2
Rotatable Bond Count1

Structural Characteristics

4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate possesses a fascinating molecular structure that directly influences its photophysical properties. The molecule consists of a pyridinium ring connected to a phenolate moiety through a conjugated ethylidene bridge, with water molecules incorporated in the crystal structure .

One of the most intriguing structural features of this compound is its ability to exist in two resonance forms: a neutral form and a zwitterionic form. This resonance hybrid character is fundamental to understanding its solvatochromic behavior . In the zwitterionic structure, charge separation occurs between the positively charged pyridinium nitrogen and the negatively charged phenolate oxygen.

The crystal structure of the anhydrous form (Brooker's merocyanine) indicates that the most stable configuration is the deprotonated, planar trans isomer . The hydrate form incorporates water molecules that can form hydrogen bonds with the carbonyl and pyridinium groups, potentially affecting the resonance character of the molecule.

Molecular modeling studies using semi-empirical PM3 methods and hybrid ONIOM approaches have been employed to understand the structural characteristics of Brooker's merocyanine complexes, revealing that the dye molecule maintains a high degree of planarity in its conjugated system when optimized at higher levels of theory .

Synthesis Methods

The synthesis of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate typically begins with the preparation of the anhydrous Brooker's merocyanine, followed by hydration processes. Multiple synthetic routes have been documented in the literature, with the most common approach utilizing a Knoevenagel condensation reaction .

Knoevenagel Condensation Method

The primary synthetic pathway involves the reaction between 4-picoline (4-methylpyridine) and p-hydroxybenzaldehyde in a Knoevenagel condensation reaction . This process can be described as follows:

  • 4-Picoline reacts with an alkylating agent (typically an alkyl halide) to form the corresponding N-alkylated pyridinium salt

  • The methylated pyridinium salt undergoes condensation with p-hydroxybenzaldehyde in the presence of a base (commonly piperidine)

  • The resulting product is purified to obtain Brooker's merocyanine

  • The hydrate form is obtained through recrystallization under appropriate conditions that facilitate water incorporation

In one documented synthesis approach, heptadecafluorodecyl-4-methylpyridinium iodide (1.65 mmol, 1.1 g), 4-hydroxybenzaldehyde (8.25 mmol, 1.0 g), and piperidine (8.25 mmol, 0.70 g) were dissolved in methanol (20 mL) and heated at 70°C overnight. After cooling, the precipitate was filtered, washed with THF, and dried in a vacuum oven at 45°C .

Alternative Synthetic Approaches

Variations of the synthetic procedure have been developed to create derivatives with modified properties:

  • The precursor of Brooker's merocyanine has been synthesized with a 77% yield using a similar Knoevenagel condensation reaction

  • Derivatives with electron-donating or electron-withdrawing substituents on the aromatic ring have been prepared, such as nitro and azido derivatives

  • Fluorinated derivatives have been synthesized by using polyfluoroalkylated starting materials

The hydrate form is typically obtained through controlled crystallization processes that incorporate water molecules into the crystal lattice. Precise control of crystallization conditions is essential to ensure the formation of the hydrate rather than the anhydrous form.

Spectroscopic Properties

The spectroscopic properties of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate have been extensively studied using various techniques including NMR spectroscopy and UV-Visible absorption spectroscopy. These properties provide valuable insights into the compound's electronic structure and its interactions with different environments.

NMR Spectroscopy

¹H NMR studies of Brooker's merocyanine and its derivatives have been instrumental in elucidating their molecular structures and electronic distributions. The spectra typically show characteristic signals for the aromatic protons, methyl group, and ethylidene bridge protons .

Detailed ¹H NMR data for related derivatives show the following characteristic chemical shifts (in CDCl₃ or DMSO-d₆):

  • Pyridinium ring protons: δ 7.80–8.56 ppm

  • Aromatic protons: δ 6.47–7.44 ppm

  • Ethylidene bridge protons: δ 6.83–7.81 ppm

  • N-methyl protons: δ 2.72–3.08 ppm

NMR spectroscopy has also been used to investigate the complexation of Brooker's merocyanine with β-cyclodextrin, revealing significant complexation-induced shifts (CIS) that provide evidence for the formation of inclusion complexes .

UV-Visible Absorption Spectroscopy

One of the most fascinating aspects of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate and its anhydrous form is their remarkable solvatochromic behavior, which is readily observable through UV-Visible absorption spectroscopy .

The absorption maximum of the compound varies significantly depending on the solvent environment:

  • In highly polar protic solvents like water, absorption occurs at shorter wavelengths (435-480 nm), resulting in a yellow appearance

  • In less polar solvents like acetone, absorption shifts to longer wavelengths (560-595 nm), resulting in a purple or blue appearance

Solvatochromic Behavior

The solvatochromic behavior of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate represents one of its most distinctive and extensively studied properties. This phenomenon refers to the change in color observed when the compound is dissolved in solvents of different polarities, providing a visual indicator of the solvent environment .

Mechanism of Solvatochromism

The solvatochromic effect in this compound stems from the equilibrium between its neutral and zwitterionic resonance forms . Research indicates that:

  • In polar solvents (high relative permittivity), the zwitterionic structure is predominant

  • In non-polar solvents (low relative permittivity), the neutral structure is favored

  • This shift in equilibrium affects the electronic distribution in the molecule, altering its absorption characteristics

The large hypsochromic shift observed in protic solvents arises from both dielectric effects and hydrogen bonding interactions. Theoretical studies using the PM3/COSMO method have provided reasonable accounts of these spectroscopic shifts in aprotic solvents, suggesting that the large shifts occur because solvents with large dielectric constants have a greater stabilizing effect on the more polar ground state than on the first excited state .

Table 3: Color Appearance in Different Solvents

SolventPolarityPredominant StructureAbsorption Range (nm)Observed Color
WaterHighly polarZwitterionic435-480Yellow
Acetic AcidPolar proticZwitterionic430-470Yellow
EthanolModerately polarMixed490-520Orange-red
AcetoneModerately polarMixed560-595Purple-blue
ChloroformLow polarityNeutral580-620Blue

Applications

4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate and its derivatives have found applications in various fields, leveraging their unique spectroscopic and chemical properties.

Sensors and Probes

One of the most promising applications is in the development of chemical sensors and molecular probes:

  • Derivatives have been designed and synthesized for application as sensors for hydrogen sulfide

  • Nitro and azide derivatives have been investigated for their potential to be reduced by hydrogen sulfide, providing a detection mechanism

  • Cyanate derivatives have been synthesized to develop turn-on fluorescent sensors for hydrogen sulfide

  • The compound's pronounced solvatochromic response makes it valuable as a probe for microenvironment polarity in various systems

Host-Guest Chemistry

The interactions of Brooker's merocyanine with cyclodextrins have been extensively studied:

  • Both cis and trans isomers of Brooker's merocyanine can form inclusion complexes with β-cyclodextrin

  • The complex formation influences the isomerization equilibrium, enhancing the formation of the trans isomer within the cyclodextrin cavity

  • NMR complexation-induced shifts have been used to characterize these host-guest interactions, providing insights into the orientation of the dye molecule within the cyclodextrin cavity

  • These complexes can offer protection to the dye molecule and potentially modify its photophysical properties

Reactive Dyes and Ligands

Research has also explored the use of Brooker's merocyanine derivatives as:

  • Reactive dyes that respond to changes in the polarity of their environment

  • Ligands for forming complexes with metal centers such as pentacyanoferrate

  • Functionalized materials for various applications by attaching linkers and other functional groups

These applications demonstrate the versatility of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate and highlight its potential for further development in fields ranging from analytical chemistry to materials science.

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